1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene
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Overview
Description
1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene is an organic compound characterized by its unique structure, which includes a hexyl chain, a methoxyphenyl group, and a dimethylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene typically involves the reaction of 4-methoxyphenyl thiol with 1-hexyl-4,5-dimethylbenzene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens, catalysts like iron(III) chloride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-benzene
- 1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-3,4-dimethylbenzene
- 1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-diethylbenzene
Uniqueness: 1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene is unique due to the presence of both hexyl and methoxyphenyl groups, which confer distinct physicochemical properties
Properties
CAS No. |
648436-28-6 |
---|---|
Molecular Formula |
C21H28OS |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
1-hexyl-2-(4-methoxyphenyl)sulfanyl-4,5-dimethylbenzene |
InChI |
InChI=1S/C21H28OS/c1-5-6-7-8-9-18-14-16(2)17(3)15-21(18)23-20-12-10-19(22-4)11-13-20/h10-15H,5-9H2,1-4H3 |
InChI Key |
CZCFZQJSFRBJFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C(C(=C1)C)C)SC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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